(E)-6-bromo-3-(3-(2,4,5-trimethoxyphenyl)acryloyl)-2H-chromen-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

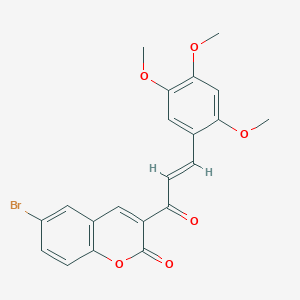

(E)-6-bromo-3-(3-(2,4,5-trimethoxyphenyl)acryloyl)-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-ones. This compound is characterized by the presence of a bromine atom at the 6th position of the chromen-2-one core and a 3-(2,4,5-trimethoxyphenyl)acryloyl group at the 3rd position. The (E)-configuration indicates the trans arrangement of the substituents around the double bond in the acryl group.

作用機序

Target of Action

The primary targets of this compound are tubulin , heat shock protein 90 (Hsp90) , thioredoxin reductase (TrxR) , histone lysine-specific demethylase 1 (HLSD1) , activin receptor-like kinase-2 (ALK2) , P-glycoprotein (P-gp) , and platelet-derived growth factor receptor β . These targets play crucial roles in various cellular processes, including cell division, protein folding, redox homeostasis, gene expression, signal transduction, drug resistance, and cell growth .

Mode of Action

The compound interacts with its targets, leading to their inhibition . For instance, it inhibits tubulin polymerization, which is essential for cell division . This interaction results in changes in the normal functioning of these targets, thereby affecting the cells’ physiological processes .

Biochemical Pathways

The compound affects several biochemical pathways. By inhibiting tubulin, it disrupts the microtubule dynamics, leading to cell cycle arrest in the G2/M phase . The inhibition of Hsp90, TrxR, HLSD1, ALK2, P-gp, and platelet-derived growth factor receptor β affects various pathways involved in protein folding, redox homeostasis, gene expression, signal transduction, drug resistance, and cell growth .

Result of Action

The compound’s action results in notable anti-cancer effects . By effectively inhibiting its targets, it can suppress tumor growth . Furthermore, it has shown promising anti-fungal and anti-bacterial properties, including activities against Helicobacter pylori and Mycobacterium tuberculosis . It also holds potential against viruses such as the AIDS virus, hepatitis C virus, and influenza virus .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (E)-6-bromo-3-(3-(2,4,5-trimethoxyphenyl)acryloyl)-2H-chromen-2-one typically involves the following steps:

Bromination: The starting material, 2H-chromen-2-one, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce a bromine atom at the 6th position.

Acryloylation: The brominated chromen-2-one is then subjected to acryloylation with 3-(2,4,5-trimethoxyphenyl)acrylic acid or its derivatives in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

化学反応の分析

Types of Reactions

(E)-6-bromo-3-(3-(2,4,5-trimethoxyphenyl)acryloyl)-2H-chromen-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can reduce the acryl group or other reducible functionalities.

Substitution: The bromine atom can be substituted with other nucleophiles (e.g., amines, thiols) under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Palladium-catalyzed cross-coupling reactions using phosphine ligands.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of substituted chromen-2-one derivatives.

科学的研究の応用

(E)-6-bromo-3-(3-(2,4,5-trimethoxyphenyl)acryloyl)-2H-chromen-2-one has various applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, such as anti-inflammatory, antioxidant, and anticancer properties.

Medicine: Explored for its potential therapeutic effects in treating diseases like cancer and inflammatory disorders.

Industry: Utilized in the development of new materials and chemical processes.

類似化合物との比較

Similar Compounds

- (E)-6-bromo-3-(3-phenylacryloyl)-2H-chromen-2-one

- (E)-6-bromo-3-(3-(3,4,5-trimethoxyphenyl)acryloyl)-2H-chromen-2-one

Uniqueness

(E)-6-bromo-3-(3-(2,4,5-trimethoxyphenyl)acryloyl)-2H-chromen-2-one is unique due to the specific arrangement of the bromine atom and the 2,4,5-trimethoxyphenyl group, which may confer distinct chemical reactivity and biological activity compared to similar compounds.

生物活性

(E)-6-bromo-3-(3-(2,4,5-trimethoxyphenyl)acryloyl)-2H-chromen-2-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antitumor effects, mechanisms of action, and structure-activity relationships (SAR), supported by relevant case studies and research findings.

Chemical Structure

The compound is characterized by the following structure:

This structure integrates a chromenone backbone with a bromo substituent and a trimethoxyphenyl group linked via an acrylate moiety.

Antitumor Activity

Recent studies have demonstrated that derivatives of chromenones exhibit promising antitumor activity. The compound has shown cytotoxic effects against various cancer cell lines. For example:

- Cytotoxicity against HEPG2 Liver Carcinoma : In vitro studies indicated that the compound exhibited significant cytotoxicity with an IC50 value of approximately 8.20 µM against HEPG2 cells. This suggests a moderate to strong potential as an antitumor agent .

Table 1: Cytotoxicity Data of this compound

| Compound | Cell Line | IC50 (µM) | Activity Level |

|---|---|---|---|

| This compound | HEPG2 | 8.20 ± 1.54 | Moderate |

| Other derivatives (e.g., thiazole derivatives) | HEPG2 | 2.70 - 4.90 | High |

The biological activity of this compound can be attributed to its ability to induce apoptosis in cancer cells through several mechanisms:

- Inhibition of Cell Proliferation : The compound disrupts cell cycle progression in cancer cells, leading to reduced proliferation rates.

- Induction of Apoptosis : It activates apoptotic pathways by modulating key proteins involved in apoptosis such as Bax and Bcl-2.

- Antioxidant Activity : Some studies suggest that chromenone derivatives possess antioxidant properties that may contribute to their cytotoxic effects by reducing oxidative stress in cells .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of chromenone derivatives. Modifications to the chromenone structure can significantly influence their potency and selectivity:

- Bromo Substitution : The presence of the bromo group at position 6 enhances the electrophilic character of the molecule, facilitating interactions with cellular targets.

- Acrylate Moiety : The acrylate linkage serves as a reactive site for nucleophilic attack by cellular components, which may enhance cytotoxicity.

Table 2: SAR Insights from Related Compounds

| Modification | Effect on Activity |

|---|---|

| Bromo substitution at C6 | Increased cytotoxicity |

| Trimethoxy substitution | Enhanced solubility and bioavailability |

| Variations in phenyl groups | Altered selectivity towards cancer types |

Case Studies

Several case studies have highlighted the efficacy of similar compounds derived from chromenones:

- Study on Thiazole Derivatives : A study reported that thiazole derivatives exhibited IC50 values ranging from 2.70 to 4.90 µM against HEPG2 cells, demonstrating the potential for structural modifications to enhance activity .

- Comparative Analysis with Other Antitumor Agents : When compared with established chemotherapeutics, compounds like this compound showed comparable or superior activity against specific cancer cell lines, suggesting a viable alternative or adjunct in cancer therapy.

特性

IUPAC Name |

6-bromo-3-[(E)-3-(2,4,5-trimethoxyphenyl)prop-2-enoyl]chromen-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17BrO6/c1-25-18-11-20(27-3)19(26-2)10-12(18)4-6-16(23)15-9-13-8-14(22)5-7-17(13)28-21(15)24/h4-11H,1-3H3/b6-4+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYBQPHKUJDBQDS-GQCTYLIASA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C=CC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1/C=C/C(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17BrO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。